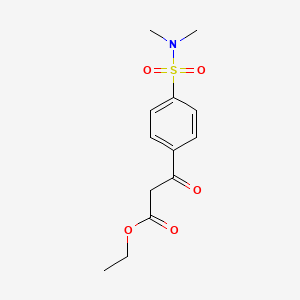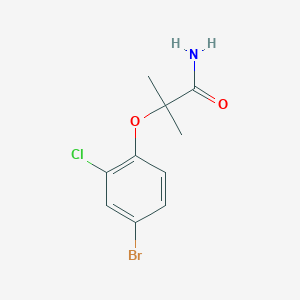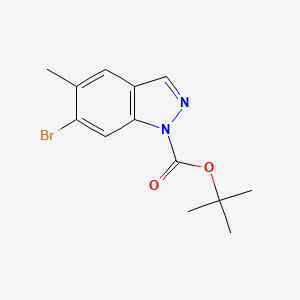![molecular formula C8H14N2O B13013779 N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-azabicyclo[310]hexane-6-carboxamide is a heterocyclic compound that contains nitrogen within its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide can be achieved through several methods. One notable method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the bicyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The bicyclic structure allows it to fit into enzyme active sites, modulating their activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound with similar structural features but different functional groups.
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic core but have varying substituents that alter their chemical properties and applications.
Uniqueness
N,N-Dimethyl-3-azabicyclo[310]hexane-6-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and biological activity
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C8H14N2O/c1-10(2)8(11)7-5-3-9-4-6(5)7/h5-7,9H,3-4H2,1-2H3 |
Clave InChI |
CJKLRZJFIMSVJD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1C2C1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


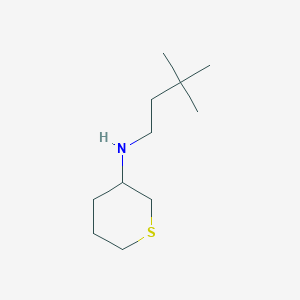
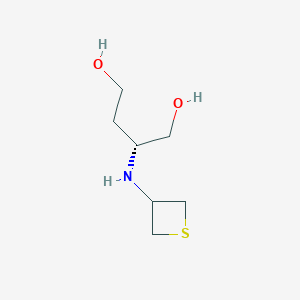
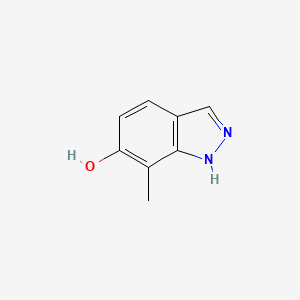
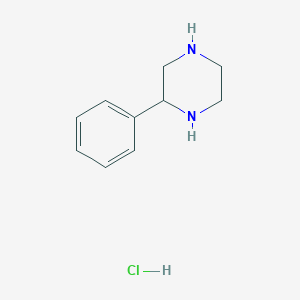
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
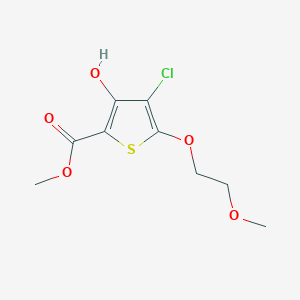


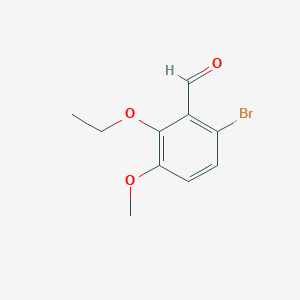
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
